3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine
Description
This compound features a pyridazine core substituted with a 3,5-dimethylpyrazole group and a 2,4,6-trimethylbenzenesulfonyl-piperazine moiety. Pyridazine derivatives are notable for their role in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications due to their nitrogen-rich heterocyclic framework . Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELX remaining pivotal for confirming molecular geometry .
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2S/c1-15-12-16(2)22(17(3)13-15)31(29,30)27-10-8-26(9-11-27)20-6-7-21(24-23-20)28-19(5)14-18(4)25-28/h6-7,12-14H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKHQSFYNWBTIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with the piperazine derivative. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyridazine, pyrazole, and sulfonamide-containing derivatives, focusing on synthetic routes, substituent effects, and functional properties.
Pyridazine Derivatives with Piperazine Linkers
Compounds like 6-[4-(arylsulfonyl)piperazin-1-yl]pyridazines share the pyridazine-piperazine scaffold. Replacing the mesitylenesulfonyl group with smaller sulfonyl substituents (e.g., tosyl or benzylsulfonyl) reduces steric hindrance but may decrease metabolic stability. For instance, 6-[4-(phenylsulfonyl)piperazin-1-yl]pyridazine exhibits lower logP values (2.1 vs. 3.5 for the target compound), suggesting reduced lipophilicity and altered membrane permeability .
Pyrazole-Substituted Heterocycles
The 3,5-dimethylpyrazole moiety in the target compound contrasts with pyrazolopyrimidines (e.g., 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine from ). However, the pyridazine-pyrazole hybrid in the target compound may offer improved solubility due to fewer fused rings .
Sulfonamide-Containing Analogues
The mesitylenesulfonyl group distinguishes the target compound from simpler sulfonamides. For example, 4-(2,4,6-trimethylbenzenesulfonyl)piperazine derivatives without the pyridazine core show reduced cellular uptake in pharmacokinetic studies, highlighting the role of the pyridazine ring in facilitating transport .
Table 1: Comparative Properties of Selected Analogues
| Compound | Molecular Weight (g/mol) | logP | Solubility (µg/mL) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 498.6 | 3.5 | 12.8 (pH 7.4) | Pyridazine, mesitylenesulfonyl, pyrazole |
| 6-[4-(Phenylsulfonyl)piperazin-1-yl]pyridazine | 342.4 | 2.1 | 45.2 (pH 7.4) | Pyridazine, phenylsulfonyl |
| 4-Imino-1-p-tolylpyrazolopyrimidine | 281.3 | 1.8 | 8.3 (pH 7.4) | Pyrazolopyrimidine, tolyl |
Research Findings and Challenges
- Synthetic Complexity : The target compound’s synthesis likely involves multi-step routes, similar to pyrazolopyrimidine derivatives in , where regioselectivity and isomerization (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines) pose challenges .
- Structural Characterization : SHELX-based refinement () is critical for resolving steric clashes caused by the mesitylenesulfonyl group, which may induce conformational strain in the piperazine ring .
- Biological Relevance : While direct activity data for the target compound is scarce, sulfonamide-piperazine hybrids are frequently explored as kinase inhibitors. The mesitylenesulfonyl group’s bulk may limit off-target interactions compared to smaller sulfonyl variants .
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine represents a novel addition to the class of pyrazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound based on existing research findings, case studies, and relevant data.
- Molecular Formula : C19H22N10
- Molecular Weight : 390.4450 g/mol
- CAS Number : 2741893-77-4
Biological Activity Overview
Pyrazole derivatives have been extensively studied for their pharmacological properties. The biological activities of the compound can be categorized into several key areas:
- Antimicrobial Activity : Pyrazole compounds have shown significant antifungal and antibacterial properties. Research indicates that derivatives similar to the compound have exhibited activity against various pathogens, including Alternaria solani and Phytophthora capsici .
- Anti-inflammatory Effects : Compounds containing the pyrazole moiety are often explored for their anti-inflammatory potential. For instance, celecoxib, a well-known pyrazole derivative, is used clinically for its anti-inflammatory effects . The compound may exhibit similar properties due to its structural characteristics.
- Anticancer Properties : Some pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines. Studies indicate that modifications in the pyrazole structure can enhance its efficacy against specific cancer types .
- Neurological Activity : The piperazine ring in the compound may contribute to neuroactive properties. Compounds with piperazine groups are often investigated for their potential in treating neurological disorders.
Case Studies
Several studies have evaluated the biological activities of pyrazole derivatives:
- Study 1 : A recent investigation into various pyrazole compounds found that those with sulfonyl substitutions exhibited enhanced antifungal activity against Corynespora cassiicola . This suggests that similar modifications in our compound could yield potent antifungal agents.
- Study 2 : Another research effort focused on the synthesis and evaluation of pyrazole derivatives indicated that specific substitutions could lead to improved anti-inflammatory responses . The presence of both pyrazole and piperazine moieties in our compound positions it well for such evaluations.
Data Table of Biological Activities
Q & A
Q. What are the key synthetic steps for preparing 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine?
The synthesis typically involves multi-step organic reactions:
- Step 1: Nucleophilic substitution between a pyridazine core and a sulfonylated piperazine derivative under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Step 2: Functionalization of the pyridazine ring with a 3,5-dimethylpyrazole moiety via coupling reactions, often requiring catalysts like palladium or copper complexes .
- Purification: Column chromatography or recrystallization to achieve >95% purity, with solvent selection (e.g., ethanol/water mixtures) critical for yield optimization .
Q. Which analytical techniques are recommended for characterizing this compound?
Post-synthesis characterization should include:
- Spectroscopy: ¹H/¹³C NMR for structural verification of aromatic protons and heterocyclic moieties .
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., 442.5 g/mol) .
- Chromatography: HPLC with UV detection to assess purity and stability under varying pH conditions .
Q. What safety protocols are essential when handling this compound?
- PPE: Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
- First Aid: In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician; provide SDS documentation .
- Storage: Keep in airtight containers at -20°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic optimization involves:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reaction rate and byproduct formation .
- Catalyst Selection: Compare Pd(PPh₃)₄ vs. CuI for coupling efficiency, monitoring via TLC .
- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 2 hours vs. 24 hours at room temperature) .
- Yield Tracking: Employ DOE (Design of Experiments) to identify interactions between variables .
Q. What biological activities are associated with this compound, and how are they evaluated?
Pyridazine-piperazine hybrids exhibit:
- Antimicrobial Activity: Test via microdilution assays against Gram-positive bacteria (e.g., S. aureus) with MIC values reported in µg/mL .
- Enzyme Inhibition: Screen against kinases or phosphatases using fluorescence-based assays (e.g., ATPase activity) .
- Cellular Uptake: Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) to quantify intracellular accumulation in cancer cell lines .
Q. How should researchers address contradictions in reported synthetic methodologies?
- Comparative Analysis: Replicate conflicting protocols (e.g., solvent systems from vs. ) and compare yields/purity via HPLC .
- Mechanistic Studies: Use DFT calculations to model reaction pathways and identify rate-limiting steps .
- Peer Validation: Collaborate with independent labs to verify reproducibility under standardized conditions .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Analog Synthesis: Modify substituents (e.g., sulfonyl groups, pyrazole methyl groups) and test bioactivity .
- Molecular Docking: Use X-ray crystallography data (if available) to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
- Pharmacophore Mapping: Identify critical hydrogen-bond acceptors/donors via 3D-QSAR analysis .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
